4-bromo-3-ethoxy-5-methyl-1H-pyrazole 4-bromo-3-ethoxy-5-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 337915-60-3
VCID: VC4829781
InChI: InChI=1S/C6H9BrN2O/c1-3-10-6-5(7)4(2)8-9-6/h3H2,1-2H3,(H,8,9)
SMILES: CCOC1=NNC(=C1Br)C
Molecular Formula: C6H9BrN2O
Molecular Weight: 205.055

4-bromo-3-ethoxy-5-methyl-1H-pyrazole

CAS No.: 337915-60-3

Cat. No.: VC4829781

Molecular Formula: C6H9BrN2O

Molecular Weight: 205.055

* For research use only. Not for human or veterinary use.

4-bromo-3-ethoxy-5-methyl-1H-pyrazole - 337915-60-3

Specification

CAS No. 337915-60-3
Molecular Formula C6H9BrN2O
Molecular Weight 205.055
IUPAC Name 4-bromo-3-ethoxy-5-methyl-1H-pyrazole
Standard InChI InChI=1S/C6H9BrN2O/c1-3-10-6-5(7)4(2)8-9-6/h3H2,1-2H3,(H,8,9)
Standard InChI Key JGEFVMSUMVPALJ-UHFFFAOYSA-N
SMILES CCOC1=NNC(=C1Br)C

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-bromo-3-ethoxy-5-methyl-1H-pyrazole consists of a five-membered aromatic ring containing two adjacent nitrogen atoms. The substituents are positioned as follows:

  • Bromine at the 4-position, contributing electronegativity and steric bulk.

  • Ethoxy group (-OCH₂CH₃) at the 3-position, introducing electron-donating effects.

  • Methyl group (-CH₃) at the 5-position, enhancing hydrophobicity.

The molecular formula is C₇H₁₀BrN₂O, with a molecular weight of 217.07 g/mol. The presence of bromine significantly influences the compound’s reactivity, particularly in nucleophilic substitution and cross-coupling reactions .

Table 1: Comparative Structural Features of Brominated Pyrazoles

Compound NameSubstituentsMolecular FormulaMolecular Weight (g/mol)
4-Bromo-3-ethoxy-5-methyl-1H-pyrazole4-Br, 3-OCH₂CH₃, 5-CH₃C₇H₁₀BrN₂O217.07
5-Bromo-1-methyl-1H-pyrazol-3-amine 5-Br, 1-CH₃, 3-NH₂C₄H₆BrN₃176.01
4-Bromo-3-methoxy-1-methyl-1H-pyrazole 4-Br, 3-OCH₃, 1-CH₃C₅H₇BrN₂O191.03

The ethoxy group at position 3 enhances solubility in polar aprotic solvents compared to methoxy analogs, while the methyl group at position 5 contributes to steric hindrance, potentially affecting binding interactions in biological systems .

Synthetic Methodologies

The synthesis of 4-bromo-3-ethoxy-5-methyl-1H-pyrazole can be inferred from protocols used for analogous bromopyrazoles. A plausible route involves:

Step 1: Formation of the Pyrazole Core

Condensation of a diketone or dialkyne with hydrazine derivatives. For example, diethyl butynedioate and methylhydrazine undergo cyclization to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, as demonstrated in the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine .

Step 2: Bromination

Bromination at the 4-position using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS). In the cited patent , tribromooxyphosphorus was employed to brominate 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, yielding a brominated intermediate.

Step 3: Functional Group Modification

  • Ethoxylation: Replacement of a hydroxyl or leaving group with an ethoxy moiety via nucleophilic substitution.

  • Methylation: Introduction of the methyl group at position 5 using methylating agents like methyl iodide.

Table 2: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYieldReference
1Diethyl butynedioate, methylhydrazine, 100°C65%
2POBr₃, acetonitrile, reflux72%
3NaOEt, ethanol, room temperature58%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) due to the ethoxy group; poorly soluble in water.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ethoxy group. Bromine may mediate photodegradation, necessitating storage in opaque containers .

Spectroscopic Data

  • ¹H NMR: Expected signals include a singlet for the methyl group (δ ~2.3 ppm), a quartet for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~3.5–3.7 ppm for OCH₂), and aromatic protons (δ ~7.0–7.5 ppm) .

  • MS (ESI+): Molecular ion peak at m/z 217.07 [M+H]⁺.

CompoundTargetIC₅₀/EC₅₀Reference
5-Bromo-1-methyl-1H-pyrazol-3-amineCathepsin B12 µM
Ethyl 4-(3-fluorophenyl)pyrazoleM. tuberculosis8 µg/mL

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, tert-butyl carbamate derivatives of bromopyrazoles are intermediates in anticancer drug candidates .

Agrochemical Development

Brominated pyrazoles are explored as herbicides and fungicides. The ethoxy group may improve soil persistence, while the methyl group enhances lipophilicity for foliar absorption .

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